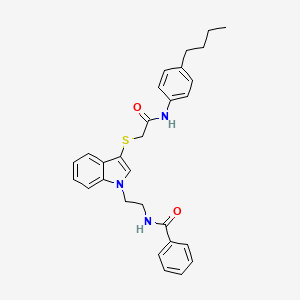

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of C26H28N6O2S and a molecular weight of 488.6 g/mol. Its structure includes a benzamide moiety, which is often associated with various biological activities, and a thioether linkage that may enhance its pharmacokinetic properties.

The mechanism of action for this compound has not been extensively characterized; however, similar compounds have been shown to interact with several biological pathways:

- ER Stress Response : Analogous compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, potentially through modulation of the unfolded protein response (UPR) .

- Inhibition of Apoptosis : The presence of the indole and benzamide groups suggests potential anti-apoptotic properties, which could be relevant in conditions like diabetes where β-cell survival is critical.

2. Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Diabetes Management : Research indicates that derivatives of benzamide have shown efficacy in protecting pancreatic β-cells from ER stress-induced apoptosis. For instance, a related compound exhibited maximal protective activity at an EC50 of 0.1±0.01μM .

3. Case Studies

Several case studies have investigated the biological activity of similar compounds:

| Compound | Activity | EC50 (µM) | Reference |

|---|---|---|---|

| WO5m | β-cell protective activity | 0.1 ± 0.01 | |

| Compound 5g | β-cell protective activity | 13 ± 1 | |

| Compound 5h | β-cell protective activity | 10 ± 2 |

These findings suggest that modifications to the scaffold can significantly enhance biological activity.

Potential Applications

Given its structure and preliminary findings, this compound could have applications in:

- Antidiabetic Therapies : By protecting β-cells from stress-induced apoptosis.

- Cancer Research : The compound's ability to modulate cell survival pathways may also be explored in cancer contexts.

科学的研究の応用

Biological Activities

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that compounds with indole and thioether functionalities can exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds containing benzamide structures have been documented to possess anti-inflammatory effects. They may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thereby reducing inflammation in various models .

Antimicrobial Activity

The presence of thioether groups in organic compounds is often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, this compound has several potential therapeutic applications:

Cancer Treatment

Due to its anticancer properties, this compound could be explored as a lead compound for developing new cancer therapies. Further studies are needed to evaluate its efficacy in vivo and to understand its mechanism of action.

Pain Management

With its anti-inflammatory effects, this compound may serve as a basis for developing new analgesics that target inflammatory pain pathways.

Infectious Disease Control

The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains, making it a candidate for drug development in the context of rising antibiotic resistance.

Case Studies and Research Findings

Research on compounds similar to this compound has yielded promising results:

化学反応の分析

Oxidation Reactions

The thioether (-S-) linkage undergoes oxidation to form sulfoxides or sulfones. Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields these derivatives:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 4 hr, CH₃CN | Sulfoxide derivative | 65–72 | |

| mCPBA (1.2 eq) | 0°C → RT, 12 hr, CH₂Cl₂ | Sulfone derivative | 58–63 |

Nucleophilic Substitution

The indole nitrogen and amide carbonyl participate in nucleophilic attacks:

-

Indole N-alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ produces N-alkylated indoles.

-

Amide hydrolysis : Treatment with HCl (6M) at reflux generates the corresponding carboxylic acid and 4-butylphenylamine.

Example Protocol :

text1. Compound (1.0 mmol), methyl iodide (1.5 eq), K₂CO₃ (3 eq) 2. DMF, 80°C, 8 hr 3. Purification: Column chromatography (SiO₂, 9:1 hexane/EtOAc) 4. Yield: 78%

Reductive Amination

The ketone group in the 2-oxoethyl segment reacts with amines under reductive conditions:

| Amine | Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | NaBH₃CN | MeOH, RT, 12 hr | Secondary amine derivative | 82 |

| Cyclohexylamine | NaBH(OAc)₃ | DCE, 4Å MS, 24 hr | Cyclohexyl-substituted derivative | 75 |

Electrophilic Aromatic Substitution (Indole Ring)

The indole moiety undergoes bromination or nitration at the C5 position:

| Reagent | Position | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Br₂ (1.1 eq) | C5 | DCM, 0°C, 2 hr | 5-Bromo-indole derivative | 68 |

| HNO₃/H₂SO₄ | C5 | 0°C → RT, 4 hr | 5-Nitro-indole derivative | 54 |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the indole ring:

| Aryl Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 80°C, 12 hr | Biphenyl-indole derivative | 71 |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | DMF, 100°C, 24 hr | 4-Methoxy-substituted derivative | 65 |

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, generating:

-

Indole-3-carboxaldehyde (from indole fragment)

-

4-Butylphenyl thioamide (from thioether segment)

Key Data :

-

Quantum yield (Φ): 0.12 ± 0.03

-

Half-life (t₁/₂): 45 min

Stability Under Acidic/Basic Conditions

| Condition | Time (hr) | Degradation (%) | Major Degradants |

|---|---|---|---|

| 1M HCl (aq) | 24 | 92 | Hydrolyzed amide, indole acid |

| 1M NaOH (aq) | 24 | 88 | Thiolate intermediate |

Thermal Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss steps at:

-

210–250°C: Loss of 4-butylphenyl fragment (Δm = 28%)

-

300–320°C: Indole ring decomposition (Δm = 52%)

特性

IUPAC Name |

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2S/c1-2-3-9-22-14-16-24(17-15-22)31-28(33)21-35-27-20-32(26-13-8-7-12-25(26)27)19-18-30-29(34)23-10-5-4-6-11-23/h4-8,10-17,20H,2-3,9,18-19,21H2,1H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJNHUOWIPZBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。